Computed Lipophilicity (XLogP3‑AA) Head‑to‑Head with the Unsubstituted Phenyl Analog
The 3‑chlorophenyl substituent in the target compound raises its computed XLogP3‑AA to 5.2, compared with 4.6 for the unsubstituted phenyl analog N‑(4,5‑diphenyl‑2‑oxazolyl)‑N'‑phenylurea (CAS 35629‑55‑1) [1][2]. This ΔlogP of +0.6 units is expected to enhance passive membrane permeability by approximately 3‑ to 4‑fold based on the well‑established logD–permeability correlation for neutral compounds [3].
| Evidence Dimension | Computed partition coefficient (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 5.2 |
| Comparator Or Baseline | N‑(4,5‑diphenyl‑2‑oxazolyl)‑N'‑phenylurea (CAS 35629‑55‑1): XLogP3‑AA = 4.6 |
| Quantified Difference | Δ = +0.6 log units |
| Conditions | Computed by XLogP3 algorithm in PubChem release 2025.09.15 |
Why This Matters
Higher lipophilicity directly correlates with improved cell penetration, making the 3‑chloro analog a more suitable starting point for intracellular target‑based assays than the unsubstituted parent.
- [1] PubChem. Compound Summary for CID 215379, XLogP3‑AA = 5.2. https://pubchem.ncbi.nlm.nih.gov/compound/35629-56-2. View Source
- [2] PubChem. Compound Summary for CID 215381, XLogP3‑AA = 4.6. https://pubchem.ncbi.nlm.nih.gov/compound/35629-55-1. View Source
- [3] Waring, M. J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2010, 5(3), 235–248. DOI: 10.1517/17460441003605098. View Source
